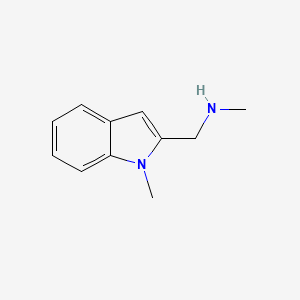

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

説明

Chemical Structure and Properties

N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine (CAS: 3514-15-6) is a secondary amine featuring a methyl-substituted indole core. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol . The compound is synthesized via the reduction of heteroaromatic amides, as demonstrated by the reduction of precursor 4.6u using work-up protocol 1, yielding the target compound in a purified form (hexane/ethyl acetate/dichloromethane/triethylamine gradient) .

特性

IUPAC Name |

N-methyl-1-(1-methylindol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINWSYCLTUQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464680 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3514-15-6 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine typically involves the reaction of 1-methylindole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine derivative. The general reaction scheme is as follows:

Starting Materials: 1-methylindole, formaldehyde, methylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The 1-methylindole is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound reduced amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer properties of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine and its derivatives. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

Case Study: Antiproliferative Activity

A derivative of this compound demonstrated significant antiproliferative activity with the following IC50 values:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Mechanistic studies indicated that compound 7d induced apoptosis in a dose-dependent manner and inhibited tubulin polymerization, similar to the action of colchicine, a well-known anticancer agent .

Neuropharmacological Effects

The neuropharmacological potential of this compound is also under investigation. Compounds with structural similarities have shown promise in treating neurological disorders due to their interactions with serotonin receptors. These interactions may lead to mood enhancement and anxiolytic effects, positioning them as candidates for further psychopharmacological research .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits tubulin polymerization, effective against various cancer cell lines. |

| Neuropharmacological | Potential agonist/antagonist at serotonin receptors, possible mood enhancement and anxiolytic effects. |

作用機序

The mechanism of action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

- Molecular Formula: C₁₂H₁₆N₂ (monoisotopic mass: 188.1313 g/mol) .

- Key Differences : Substitution at the indol-3 position instead of indol-2, with an additional N-methyl group.

N-Methyl-(1-methyl-1H-indol-7-yl)methylamine

Side Chain and Functional Group Variations

2-(1H-Indol-1-yl)-N-methylethanamine Oxalate

- Molecular Formula : C₁₃H₁₆N₂O₄ (oxalate salt form) .

- Key Differences : Ethylamine backbone instead of methanamine, with indol-1 substitution.

- Implications : The oxalate salt improves aqueous solubility, critical for pharmacokinetics. Indol-1 substitution may reduce π-π stacking efficiency in receptor binding compared to indol-2 analogs.

N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine

- Structure: Incorporates a thienooxepin ring instead of indole .

- Implications : The sulfur-containing heterocycle enhances lipophilicity, favoring blood-brain barrier penetration. This compound is investigated for schizophrenia treatment as a TAAR1 agonist, highlighting the importance of heterocyclic systems in CNS drug design .

Comparative Data Table

Critical Analysis of Structural-Activity Relationships (SAR)

- Substitution Position : Indol-2 substitution in the target compound may optimize steric and electronic interactions for receptor binding compared to indol-1 or indol-3 analogs.

- Side Chain Modifications : Ethylamine chains (e.g., oxalate salts) enhance solubility but may reduce CNS penetration due to increased polarity.

生物活性

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, also known by its CAS number 3514-15-6, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly in relation to cancer treatment and other therapeutic areas.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including the N-methylation of indole derivatives. The general structure can be represented as follows:

The synthesis typically involves the reaction of indole derivatives with methylating agents under controlled conditions. The purity and identity of the compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antiproliferative Activity

Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound has shown promising results:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These values indicate that the compound exhibits potent antiproliferative activity, particularly against MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its effects involves several pathways:

- Tubulin Polymerization Inhibition : The compound acts similarly to colchicine, inhibiting tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : Studies have shown that treatment with this compound induces apoptosis in a dose-dependent manner. This effect is significant in cancer cells, contributing to reduced cell viability and proliferation .

- Cell Cycle Arrest : Flow cytometric analysis revealed that exposure to this compound results in an increased percentage of cells in the G2/M phase, indicating effective cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A systematic evaluation involving multiple concentrations demonstrated that this compound effectively reduces cell viability across various cancer types, reinforcing its potential as an anticancer agent.

- Comparative Analysis with Other Indoles : Comparative studies with other indole derivatives have shown that this compound possesses superior antiproliferative properties, making it a candidate for further development as a therapeutic agent against resistant cancer strains .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, and how are they experimentally determined?

- Answer : The compound (CAS 894852-67-6, C₁₁H₁₄N₂) has a molecular weight of 174.24 g/mol and a logP value of 2.586, indicating moderate lipophilicity. Key properties include:

| Property | Value | Method/Reference |

|---|---|---|

| Boiling Point | 324.8 ± 27.0 °C | Experimental |

| Density | 1.1 ± 0.1 g/cm³ | Computational |

| Hydrogen Bond Donors | 2 | InChI/Structural Analysis |

- Methodology : LogP is determined via shake-flask or HPLC methods, while boiling points are measured using dynamic vapor pressure apparatus. Structural features (e.g., hydrogen bond donors) are derived from InChI/SMILES data .

Q. What synthetic routes are commonly employed for preparing N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine?

- Answer : The compound can be synthesized via:

- Mannich Reaction : Reacting indole derivatives with formaldehyde and methylamine under basic conditions .

- Direct Alkylation : Using reagents like 2-fluoroethyl trifluoromethanesulfonate to alkylate precursor amines (e.g., 1-methylindole derivatives) in polar solvents (e.g., DMF) at 60–80°C .

- Key Considerations : Optimize reaction time, temperature, and stoichiometry to avoid over-alkylation or side products.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Answer :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for toxicity data (limited hazard classification reported) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Answer :

- Software Tools : Use SHELX for refinement (e.g., SHELXL for small-molecule crystallography) and ORTEP-3 for graphical representation of thermal ellipsoids .

- Data Validation : Cross-reference experimental data (e.g., XRD) with computational models (DFT-optimized geometries). Discrepancies in bond angles >2° warrant re-refinement .

Q. What strategies improve the yield of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine in alkylation reactions?

- Answer :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., NMP) improve solubility of indole precursors .

- Case Study : A 95% yield was achieved using N-methylpyrrolidone (NMP) under reflux, compared to 65% in DMF .

Q. How can computational methods predict the pharmacological interactions of this compound?

- Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like the norepinephrine transporter (NET). Parameters include:

| Parameter | Value |

|---|---|

| Grid Box Size | 25 × 25 × 25 ų |

| Exhaustiveness | 100 |

- Validation : Compare docking scores (e.g., binding affinity < -7.0 kcal/mol) with experimental IC₅₀ values from radioligand assays .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- Answer :

- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with ESI+ ionization. Detect impurities at m/z 175.12 (M+H⁺) .

- NMR : ¹H NMR (DMSO-d₆) peaks at δ 2.40 (CH₂), 4.80 (CH₂-N) confirm structural integrity. Contaminants >0.1% require column chromatography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported logP values for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。